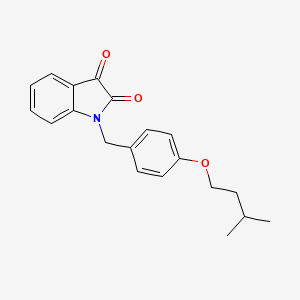

1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione

Description

1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione is an N-substituted indoline-2,3-dione derivative featuring a 4-(isopentyloxy)benzyl group at the 1-position of the indole ring. Indoline-2,3-dione (isatin) derivatives are renowned for their diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, antitumor, antimicrobial, and anti-inflammatory effects .

Propriétés

IUPAC Name |

1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14(2)11-12-24-16-9-7-15(8-10-16)13-21-18-6-4-3-5-17(18)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMJCWLBRYOVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 4-(isopentyloxy)benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound has been studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mécanisme D'action

The mechanism of action of 1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione with similar compounds:

Key Observations :

- Bioactivity : Fluorobenzyl derivatives (e.g., compound 61 in ) exhibit superior AChE inhibition due to optimal hydrophobic interactions and electronic effects. The isopentyloxy group’s larger size may sterically hinder binding to enzyme active sites.

- Synthetic Accessibility : Alkylation of indoline-2,3-dione with benzyl halides is a common route. The isopentyloxy group’s synthesis may require additional steps compared to simpler substituents .

Acetylcholinesterase (AChE) Inhibition

- Fluorobenzyl Derivatives : Compound 1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione (61) demonstrated IC₅₀ values surpassing donepezil, attributed to its dual binding to catalytic (CAS) and peripheral (PAS) anionic sites . The 2-fluorobenzyl group enhances hydrophobic interactions without excessive steric hindrance.

- Chlorobenzyl Analogs: 1-(4-Chlorobenzyl)indoline-2,3-dione showed moderate AChE inhibition but notable antitumor activity, suggesting substituent-dependent selectivity .

- Isopentyloxy Hypothesis : The target compound’s isopentyloxy group may reduce AChE affinity due to steric clash but could improve pharmacokinetic properties like half-life.

Antitumor and Antimicrobial Activity

- 5-Chloro-4-methoxybenzyl Derivative : Exhibited antitumor activity linked to intercalation or DNA damage, with a crystal structure revealing a near-perpendicular orientation between the benzyl and indole rings .

- Pyrazoloquinoline-Indoline Hybrids: Novel 1-(2-(4-(pyrazoloquinolinyl)triazolyl)ethyl)indoline-2,3-dione derivatives showed antituberculosis activity (MIC = 31 µM), highlighting the role of heterocyclic appendages .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Smaller substituents (e.g., methoxy, fluoro) improve aqueous solubility compared to bulky groups (isopentyloxy, diphenylmethyl) .

- Metabolic Stability : Fluorine atoms in fluorobenzyl derivatives reduce metabolic degradation, enhancing bioavailability . The isopentyloxy group’s ether linkage may confer susceptibility to oxidative metabolism.

Activité Biologique

1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione can be represented by the following chemical structure:

The presence of the isopentyloxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Antimicrobial Activity

Research has demonstrated that derivatives of indoline-2,3-dione exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Isopentyloxy)benzylindoline-2,3-dione | P. aeruginosa | 0.88 μg/mm² |

| 1-(4-Isopentyloxy)benzylindoline-2,3-dione | B. cereus | 0.44 μg/mm² |

| 1-(4-Isopentyloxy)benzylindoline-2,3-dione | S. aureus | 0.22 μg/mm² |

These findings indicate that modifications in the indole structure can significantly enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied. In particular, compounds similar to 1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione have demonstrated efficacy against various cancer cell lines. A notable study indicated that certain indole derivatives could inhibit tumor growth in xenograft models.

Case Study: Efficacy Against Ovarian Cancer

A study conducted on a derivative of this compound showed a tumor growth suppression rate of 100% in nude mice models bearing ovarian cancer xenografts. This suggests a promising therapeutic application in oncology.

The biological activity of 1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione is believed to stem from its ability to interfere with cellular processes such as:

- Inhibition of DNA synthesis : Compounds in this class may disrupt DNA replication in cancer cells.

- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.